磺基乙酸

描述

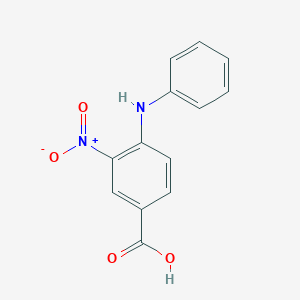

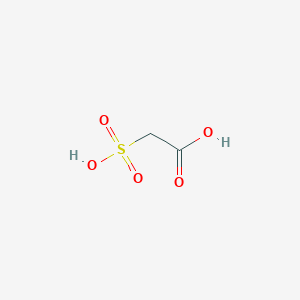

Sulfoacetic acid is a chemical compound that can be synthesized through the sulfonation of acetic anhydride, particularly in the presence of 3,5-dimethylpyrazole and sulfuric acid. This process leads to the formation of sulfoacetic acid along with methanedisulfonic acid. The reaction conditions also result in the sulfonation of 3,5-dimethylpyrazole, yielding a mixture of sulfonic acids, which can be quantified by NMR spectroscopy. The resulting sulfoacetic acid can form complexes with various metal ions, as demonstrated by the isolation and crystallization of its complexes with Co^2+, Zn^2+, Ba^2+, Pb^2+, and Cs^+ .

Synthesis Analysis

The synthesis of sulfoacetic acid involves the sulfonation of acetic anhydride under specific conditions. The presence of 3,5-dimethylpyrazole promotes this reaction, leading to a mixture of sulfoacetic acid and methanedisulfonic acid. The proportions of the resulting sulfonic acids were determined to be approximately 34 mol% sulfoacetic acid and 19 mol% methanedisulfonic acid, with the remainder being 3,5-dimethylpyrazole-4-sulfonic acid. The synthesis is characterized by the use of concentrated sulfuric acid in an acetic anhydride/acetic acid solvent system .

Molecular Structure Analysis

The molecular structure of sulfoacetic acid and its derivatives can be elucidated through single-crystal X-ray crystallography. This technique has been used to determine the coordination modes of sulfoacetic acid in its metal complexes. For example, the crystal structures of complexes with Co^2+, Zn^2+, Ba^2+, Pb^2+, and Cs^+ have been reported, revealing a variety of coordination modes for the sulfoacetic acid ligand within these structures .

Chemical Reactions Analysis

Sulfoacetic acid, being a sulfonic acid derivative, is expected to participate in various chemical reactions typical of sulfonic acids. While the provided data does not detail specific reactions of sulfoacetic acid itself, it is known that sulfonic acid groups can act as catalysts in multicomponent reactions, Knoevenagel condensation, Michael addition reactions, and Pechmann condensation, among others. These reactions are facilitated by the acidic nature of the sulfonic acid group, which can activate substrates or intermediates in the reaction pathway .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfoacetic acid are not directly detailed in the provided data. However, sulfonic acids are generally known for their high water solubility and strong acidity. The presence of the sulfonic acid group in a molecule typically enhances its solubility in water and increases its acidity compared to carboxylic acids. The sulfonic acid group's resistance to nucleophilic attack can be manipulated through the use of protecting groups, which can be removed under mild conditions, as demonstrated in the synthesis of a sulfonated near-IR fluorophore . Additionally, the stability and reactivity of sulfonic acid derivatives can be influenced by the presence of substituents on the aromatic ring or the heterocyclic moiety .

科学研究应用

化学络合物的形成:磺基乙酸因其形成金属化学络合物的特性而受到研究。Jianrattanasawat 和 Mezei (2012) 发现,硫酸可以在 3,5-二甲基吡唑的存在下将乙酸酐磺化成磺基乙酸,也可以磺化成甲烷二磺酸。他们还使用磺基乙酸盐配体研究了与 Co2+、Zn2+、Ba2+、Pb2+ 和 Cs+ 等金属形成的络合物的晶体结构 (Jianrattanasawat & Mezei, 2012).

氨基酸的手性分离:包括磺基乙酸在内的磺酸已被证明在淀粉质色谱柱上对未衍生的芳香族氨基酸进行手性分离是有效的。Ye 等人 (2002) 证明,磺酸添加剂可以提供更透明的紫外线流动相,可能允许检测非芳香族分析物 (Ye et al., 2002).

衍生物的合成:Shmailov 等人 (2012) 讨论了 α-(3-R-1-金刚烷基)磺基乙酸及其衍生物的合成。他们发现,通过在三氟乙酸酐中用 H2SO4 对 3-R-1-金刚烷基乙酸进行磺化,他们可以获得以前未知的 α-(3-R-金刚烷基)磺基乙酸。这些化合物显示出潜在的抗 HSV 活性 (Shmailov et al., 2012).

燃料电池应用:Seeponkai 和 Wootthikanokkhan (2007) 研究了磺基乙酸在磺化聚乙烯醇膜中用于直接甲醇燃料电池中的质子传导。他们发现,膜的质子传导率和离子交换容量最初随着磺基乙酸的量增加而增加,然后减少 (Seeponkai & Wootthikanokkhan, 2007).

环境应用:Carter 和 Farrell (2008) 研究了使用掺硼金刚石薄膜电极对全氟辛烷磺酸进行氧化破坏,其中 PFOS 的氧化产生了硫酸盐、氟化物、二氧化碳和痕量的三氟乙酸 (Carter & Farrell, 2008).

安全和危害

作用机制

Target of Action

Sulfoacetic acid, a carboxyalkanesulfonic acid , is primarily used as a chemical reagent in organic synthesis . It is also used as a surfactant and cleaning agent due to its good surface-active properties . In the medical field, it has been used in the synthesis of ethyl ester by esterification in refluxing ethanol .

Mode of Action

In organic synthesis, it can act as a reagent, participating in reactions to form other compounds .

Biochemical Pathways

As a reagent in organic synthesis, it can participate in a variety of chemical reactions, potentially affecting multiple biochemical pathways depending on the context of its use .

Pharmacokinetics

As a strong acid, it is expected to be soluble in water, methanol, and ethanol . This suggests that it could be readily absorbed and distributed in the body.

Result of Action

The result of sulfoacetic acid’s action largely depends on its application. In organic synthesis, it can contribute to the formation of a wide range of compounds . As a surfactant and cleaning agent, it can help remove dirt and grease . In the medical field, it has been used in the synthesis of ethyl ester .

属性

IUPAC Name |

2-sulfoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O5S/c3-2(4)1-8(5,6)7/h1H2,(H,3,4)(H,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGGIJOLULBJGTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8059556 | |

| Record name | Acetic acid, sulfo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Monohydrate: Hygroscopic solid; [Merck Index] | |

| Record name | Sulfoacetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7263 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

DECOMP AT BP OF 245 °C | |

| Record name | SULFOACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2706 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SOL IN WATER, & ALCOHOL; INSOL IN ETHER & CHLOROFORM /MONOHYDRATE/, SOL IN WATER, ALCOHOL, & ACETONE, INSOL IN ETHER & CHLOROFORM | |

| Record name | SULFOACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2706 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Sulfoacetic acid | |

CAS RN |

123-43-3 | |

| Record name | Sulfoacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfoacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, 2-sulfo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid, sulfo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulphoacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.208 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFOACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y4XC05H603 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SULFOACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2706 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

84 °C | |

| Record name | SULFOACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2706 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: Sulfoacetic acid has the molecular formula C2H4O5S and a molecular weight of 140.12 g/mol.

A: While specific spectroscopic data from the provided research isn't mentioned, common characterization techniques for sulfoacetic acid include nuclear magnetic resonance (NMR) spectroscopy and Fourier transform infrared spectroscopy (FTIR). These methods provide information on the structure and bonding within the molecule. []

A: Research indicates that increasing the amount of sulfoacetic acid used in the preparation of sulfonated PVA membranes leads to a decrease in the water uptake of these membranes. [] This characteristic is valuable in applications such as fuel cells, where controlled water management is crucial.

A: Yes, sulfoacetic acid has been successfully used to modify poly(vinyl alcohol) hydrogels, enhancing their electrical sensitivity. [, ] The resulting SA-modified PVA hydrogels display reversible bending behavior under a direct current (DC) electric field, making them attractive for applications like advanced drug delivery systems.

A: Sulfoacetic acid is identified as a key product in the extractive oxidative desulfurization of fuels when using polyoxometalate catalysts and molecular oxygen. [, , ] It represents a significant portion of the water-soluble sulfur compounds formed during this process. Notably, its accumulation, along with other acidic byproducts, can contribute to catalyst deactivation by reducing the pH of the aqueous catalyst phase.

A: Yes, a study demonstrated that 3,5-Dimethylpyrazole can promote the sulfonation of acetic anhydride by sulfuric acid, leading to the formation of both sulfoacetic acid and methanedisulfonic acid. [] This suggests potential catalytic properties of sulfoacetic acid in specific reactions.

A: Several analytical techniques are employed to characterize and quantify sulfoacetic acid. Common methods include gas chromatography, titration, impedance analysis, and gravimetric analysis. [] Additionally, X-ray diffraction has been used to study the impact of sulfoacetic acid on cellulose acetylation. []

A: Research highlights that sulfoacetic acid, along with other water-soluble sulfur compounds, is extracted into the aqueous phase during the extractive oxidative desulfurization of fuels. [] This extraction allows for the separation and potential treatment of these sulfur-containing byproducts, mitigating their environmental impact.

A: Early research on sulfoacetic acid focused on understanding its formation and reactivity. Studies explored its synthesis through the reaction of chlorosulfonic acid with acetic anhydride. [] Further investigations delved into the preparation of pure crystalline sulfoacetic acid, marking significant milestones in its early characterization. []

A: Sulfoacetic acid's diverse properties make it relevant across various scientific disciplines. Its application in fuel desulfurization processes showcases its importance in environmental chemistry and chemical engineering. [, , ] Simultaneously, its use in modifying hydrogels for drug delivery systems highlights its significance in biomedical engineering and pharmaceutical sciences. [, ] This cross-disciplinary application underscores its versatility and potential for further exploration in diverse fields.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl benzo[c]cinnoline-2-carboxylate](/img/structure/B94279.png)

![Dibenzo[c,g]fluorene](/img/structure/B94285.png)